2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
Description
2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is a benzothiazolone derivative characterized by a fused benzene-thiazole ring system with a methyl substituent at the 4-position and an acetic acid moiety at the 1-position. This structure places it within a broader class of heterocyclic compounds known for diverse biological activities, including analgesic and anti-inflammatory properties . The compound’s synthesis typically involves cyclization and functionalization steps, as seen in structurally related benzothiazole derivatives .
Properties
Molecular Formula |
C10H9NO3S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-(4-methyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3S/c1-6-3-2-4-7-9(6)10(14)15-11(7)5-8(12)13/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
IMOJDYIPMOEIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N(SC2=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Method Overview
This classical route involves the nucleophilic substitution and subsequent cyclization of 2-aminothiophenol with chloroacetic acid, leading to the benzothiazole core, followed by oxidation to introduce the oxo group at position 2.
Reaction Scheme
$$
\text{2-Aminothiophenol} + \text{Chloroacetic acid} \xrightarrow{\text{Base, Heat}} \text{2-(oxo-1,3-benzothiazol-3-yl)acetic acid}
$$
Detailed Procedure
Reagents :
- 2-Aminothiophenol (1 equivalent)
- Chloroacetic acid (1 equivalent)
- Sodium hydroxide (NaOH) or potassium hydroxide (KOH) as base
- Solvent: Water or ethanol
-
- Dissolve 2-aminothiophenol in aqueous NaOH solution.
- Add chloroacetic acid gradually with stirring.
- Heat the mixture under reflux at 80–100°C for 4–6 hours.
- Acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the product.
- Filter and wash the precipitate; recrystallize from ethanol or water.
Notes
- The cyclization occurs via nucleophilic attack of the thiol group on the chloroacetic acid, forming the benzothiazole ring.
- Oxidation to introduce the keto group at position 2 can be achieved using mild oxidants like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Oxidative Functionalization of Benzothiazole Precursors
Method Overview
Starting from benzothiazole or its derivatives, oxidation at the 2-position can be performed to generate the oxo derivative, followed by acetic acid side-chain attachment.
Reaction Scheme
$$
\text{Benzothiazole} \xrightarrow{\text{Oxidation}} \text{2-oxo-benzothiazole} \xrightarrow{\text{Side-chain attachment}} \text{2-(oxo-1,3-benzothiazol-3-yl)acetic acid}
$$
Procedure
Reagents :
- Benzothiazole or substituted benzothiazole
- Oxidants such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide, or m-CPBA
- Solvent: Acetic acid, ethanol, or acetonitrile
-
- Oxidize benzothiazole with H₂O₂ at 50–70°C for 2–4 hours.
- Monitor oxidation via TLC or NMR.
- Post-oxidation, perform side-chain attachment by reacting with chloroacetic acid derivatives under basic conditions.
Notes
- Selective oxidation at the 2-position is critical; reaction parameters must be optimized to prevent over-oxidation.
- The subsequent attachment of the acetic acid moiety can be achieved via nucleophilic substitution or coupling reactions.
Functionalization via Heterocyclic Coupling with Precursors
Method Overview
This approach involves constructing the benzothiazole ring with a pre-installed acetic acid side chain, often through multi-step synthesis involving condensation and cyclization reactions.
Key Steps
- Synthesis of 2-aminothiophenol derivatives bearing the acetic acid group.
- Cyclization under reflux with dehydrating agents or catalysts such as polyphosphoric acid (PPA).
- Oxidative stabilization to form the oxo group at position 2.
Reaction Conditions
- Use of microwave-assisted synthesis has been reported to reduce reaction times and improve yields.
- Solvent systems such as acetic acid or ethanol facilitate cyclization.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic cyclization | 2-Aminothiophenol + Chloroacetic acid | Reflux in water/ethanol, pH 7–9 | Simple, high yield | Requires oxidation step for oxo group |
| Oxidative functionalization | Benzothiazole + H₂O₂ or m-CPBA | 50–70°C, 2–4 h | Direct oxidation | Selectivity challenges |
| Multi-step heterocyclic synthesis | Various precursors | Microwave or reflux, PPA | Structural diversity | Longer process |
Notes on Purification and Characterization
- Crystallization from ethanol or DMF-water mixtures yields high-purity compounds.
- Spectroscopic confirmation involves IR (carbonyl stretch ~1700 cm⁻¹), NMR (characteristic aromatic and acetic acid signals), and mass spectrometry.
- X-ray crystallography confirms the molecular structure, especially the position of the oxo group.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activities, making them candidates for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but often include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
Fluorine-Substituted Analog
- 2-(5-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid (CAS 2090729-46-5) replaces the 4-methyl group with a fluorine atom at position 3. However, its molecular weight (227.21 g/mol) and solubility profile remain similar .
Unsubstituted Benzothiazolone
Methyl vs. Benzyl Substituents
- 2-(2-Benzyl-1,3-thiazol-4-yl)acetic acid (CAS 858486-04-1) replaces the benzothiazolone core with a thiazole ring and introduces a benzyl group.
Ester Derivatives and Prodrug Potential
- Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate (CAS 24683-20-3) and methyl esters (e.g., CAS 6639-62-9) are prodrug forms of related acids. These esters exhibit improved bioavailability due to higher lipophilicity but require enzymatic hydrolysis (e.g., esterases) for activation. Hydrolysis rates vary with ester size; ethyl esters generally show slower conversion than methyl derivatives .
Structural Modifications Impacting Bioactivity
- 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid (a benzothiazine analog) demonstrated marked analgesic activity in preclinical models, suggesting that saturation of the thiazole ring (forming thiazine) and additional sulfone groups enhance target engagement .
- ((5Z)-5-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid (CAS 1815599-43-9) introduces a pyrazole-thiazolidinone hybrid structure. The extended conjugation and thioxo group may improve binding to enzymes like cyclooxygenase, though synthetic complexity limits scalability .
Physicochemical and Crystallographic Properties
Crystal Packing and Hydrogen Bonding
- 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid (C₉H₇NO₃S) forms planar benzothiazolone rings (max. deviation: 0.013 Å) with intermolecular O–H···O hydrogen bonds along the [010] axis. The absence of a 4-methyl group reduces steric clashes, favoring tighter crystal packing compared to methyl-substituted analogs .
Melting Points and Solubility
- Methyl and fluorine substituents generally elevate melting points due to increased van der Waals interactions .
Biological Activity
2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is a compound belonging to the benzothiazole family, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's biological properties, synthesis methods, and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is with a molecular weight of 223.25 g/mol. The compound features a benzothiazole ring with a keto group and an acetic acid moiety, enhancing its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H9NO3S |
| Molecular Weight | 223.25 g/mol |
| IUPAC Name | 2-(4-methyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid |
| InChI Key | IMOJDYIPMOEIMZ-UHFFFAOYSA-N |
Biological Activity
Research indicates that derivatives of benzothiazoles, including this compound, exhibit significant antimicrobial properties. Studies have shown low minimum inhibitory concentrations (MIC) against various pathogens, suggesting potent antibacterial and antifungal activities. Additionally, some derivatives have demonstrated potential anti-tubercular effects, making them candidates for further pharmacological exploration .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to this compound have been evaluated against breast cancer cell lines such as MDA-MB-231 and MCF-7. The results indicated significant inhibitory effects at low concentrations (IC50 values ranging from 1.52 to 6.31 μM), with selectivity ratios favoring cancer cells over normal cells .
The mechanism of action for this compound is believed to involve interactions with specific biological targets such as enzymes or receptors. These interactions may modulate enzyme activity or affect signal transduction pathways crucial for cell proliferation and survival .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. Various synthetic routes have been reported to optimize yield and purity while allowing for modifications that can enhance biological activity .
Case Studies
Several case studies have documented the biological activity of related compounds:
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of benzothiazole derivatives against common pathogens. The results showed that certain derivatives exhibited over 80% inhibition against Staphylococcus aureus at concentrations as low as 50 μg/mL .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of related compounds in vitro. The most active derivative demonstrated a significant increase in apoptotic cells in MDA-MB-231 lines compared to controls, indicating its potential as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
